Sodium sulfate

Catalog No.
S579945
CAS No.
7757-82-6
M.F
Na2SO4· nH2O (n = 0 or 10)
Na2SO4
Na2O4S
M. Wt
121.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfate

CAS Number

7757-82-6

Product Name

Sodium sulfate

IUPAC Name

disodium;sulfate

Molecular Formula

Na2SO4· nH2O (n = 0 or 10)
Na2SO4
Na2O4S

Molecular Weight

121.07 g/mol

InChI

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

PMZURENOXWZQFD-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Na+].[Na+]

Solubility

In water, 28.1 g/100 g water at 25 °C
In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method)
Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water
Soluble in glycerin; insoluble in alcohol
SOL IN HYDROGEN IODIDE
Solubility in water: very good

Synonyms

disodium sulfate, mangxiao, mirabilitum, natrii sulphas, puxiao, sodium bisulfate, sodium bisulfate, monohydrate, sodium hydrosulfate, sodium sulfate, sodium sulfate, 35S-labeled cpd, sodium sulfate, decahydrate, sulfuric acid, monosodium salt, thenardite

Canonical SMILES

[O-]S(=O)(=O)[O-].[Na+].[Na+]
Sodium sulfate, also known as Glauber's salt, is a white crystalline compound with the chemical formula Na2SO4. It is a common salt that occurs naturally in mineral springs, saline lakes and lake beds, and as a precipitate from natural brines. Sodium sulfate has a variety of uses in industry, including in the production of detergents, paper, and glass, as well as in textile manufacturing and water treatment.
Sodium sulfate is soluble in water and has a melting point of 884 ℃. It is a neutral salt with a pH of around 7. It exhibits a number of interesting physical characteristics, including the ability to form two distinct crystal structures depending on temperature. At temperatures below 32.4 ℃, it forms a monoclinic crystal structure, while at higher temperatures it forms a rhombic crystal structure.
Sodium sulfate can be synthesized from a number of different sources, including natural brines, waste sulfuric acid, and certain minerals. The most common method of synthesis involves the reaction of sulfuric acid with sodium chloride, which produces sodium sulfate and hydrochloric acid. Sodium sulfate can be characterized using a number of analytical methods, including X-ray diffraction, infrared spectroscopy, and mass spectrometry.
Several analytical methods can be used to characterize sodium sulfate, including X-ray diffraction, which can be used to determine its crystal structure, and infrared spectroscopy, which can be used to identify the functional groups present in the compound. Mass spectrometry can also be used to determine the molecular weight of sodium sulfate, as well as its composition and purity.
Sodium sulfate is considered to be relatively non-toxic to most organisms, including humans, although exposure to high levels of the compound can be dangerous. It has been shown to have some antifungal and antibacterial properties and is used in some medical applications, although these uses are relatively limited.
While sodium sulfate is considered to be relatively non-toxic, care should be taken when handling the compound, particularly in high concentrations. In scientific experiments, it is important to use appropriate safety procedures, such as wearing protective clothing and handling the compound in a well-ventilated area to minimize the risk of exposure.
Sodium sulfate has a wide range of applications in scientific research, including as a reagent in chemical reactions, a drying agent in organic synthesis, a component of media for microbial culture, and an additive in chromatography to increase the selectivity of the stationary phase. It is also used in some industrial applications, including in the production of glass, detergents, and paper.
Current research on sodium sulfate is focused on developing new synthesis methods, exploring its potential uses in new applications, and improving its properties for existing applications. This includes research on the use of sodium sulfate in the production of lithium-ion batteries, where it has been shown to improve the performance of the battery by stabilizing the electrolyte.
Sodium sulfate has potential applications in a wide range of fields, including pharmaceuticals, agriculture, and energy storage. It is used as a lubricant in tablet production, as a fertilizer additive to increase the availability of plant nutrients, and as a component of thermal energy storage systems.
While sodium sulfate has a wide range of potential applications, there are also some limitations that must be addressed. For example, its relatively low solubility can limit its use in some applications, and its potential toxicity may limit its use in certain medical applications. Future research on sodium sulfate should focus on developing new applications for the compound, improving its properties and performance in existing applications, and exploring new synthesis routes that can increase its availability and decrease its cost.
Some potential future directions for research on sodium sulfate include:
1. Improved methods of synthesis that avoid toxic or environmentally damaging reagents.
2. Development of new applications for sodium sulfate in the energy storage industry, including the use of the compound as an electrolyte in batteries.
3. Evaluation of the potential for sodium sulfate to be used as a food additive or supplement, based on its ability to enhance nutrient availability and improve taste.
4. Exploration of the potential of sodium sulfate as a component of thermal energy storage systems, which could be used to store excess solar or wind power for use during times of high demand.
5. Further investigation of the antifungal and antibacterial properties of sodium sulfate, and its use in medical applications.

Physical Description

Liquid
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid; WetSolid, Liquid
Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent
WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

Powder or orthorhombic bipyramidal crystals
White orthorhombic crystals or powde

Boiling Point

1700°C

Density

2.671
Relative density (water = 1): 2.7

LogP

log Kow = -4.38 (est)

Odor

Odorless

Melting Point

884 °C

UNII

36KCS0R750

Related CAS

10034-88-5 (mono-Na salt monohydrate)
7681-38-1 (mono-Na salt)
7727-73-3 (di-Na salt decahydrate)

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

indicated for bowel cleansing prior to colonoscopy or barium enema X-ray examination.
Bowel cleansing prior to clinical procedures
Diagnostic of organic and/or functional bowel diseases

Therapeutic Uses

Cathartics
EXPL THER /The purpose of the study was/ to evaluate the early bone response to a nanotextured dental implant treated with sodium sulfate (Na2SO4), using a rabbit model. Twelve animals were randomly divided into group 1 (Control) - machined implants and group 2 (Test) - nanotextured implants. Extra-oral incision was performed to provide access to intended surgical site where the dental implant was inserted immediately after the extraction of the mandibular first premolar. Implant surface characterization was performed by scanning electron microscopy attached to energy dispersive spectroscopy and interferometry. Three weeks after surgery, the animals were induced to death and undecalcified sections of the samples were prepared for histological and histomorphometrical analysis. Surface characterization of the implant demonstrated enhanced surface area of anodized group compared to Control group with 19.2% +/- 6.2 versus 1.6 +/- 0.7, respectively. Histological evaluation demonstrated new bone formation starting from the buccal and lingual cortical walls on both groups. After three weeks, significant higher bone contact of 27% (p<0.05) was observed to nanotextured compared to machined implants (Control group). The anodization with sodium sulfate nanostructures to the implant surface that resulted in faster osseointegration.
/EXPL THER/ ... 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. ... Hepatic 3'-phosphoadenosine 5'-phosphosulfate concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.
VET: Cathartic
VET: Purgative
Activated charcoal is an effective inhibitor of acetaminophen absorption while sodium sulfate can prevent the depletion of endogenous inorganic sulfate associated with the formation of acetaminophen sulfate. Administration of activated charcoal plus sodium sulfate soon after acetaminophen overdose may reduce acetaminophen absorption and facilitate the elimination of absorbed acetaminophen by providing sufficient sulfate ion for rapid sulfation of the drug. This investigation was designed to determine if sodium sulfate modifies the inhibitory effect of activated charcoal on acetaminophen absorption or if activated charcoal affects the absorption of sodium sulfate. Eight normal adults received, on separate occasions, 1 g acetaminophen, 1 g acetaminophen and 18 g sodium sulfate (decahydrate), 1 g acetaminophen with 10 g activated charcoal and 1 g acetaminophen, with 10 g activated charcoal and 18 g sodium sulfate, in random order. Urine was collected for 48 hours and assayed for acetaminophen and its major metabolites and for inorganic sulfate. The results confirm that activated charcoal can reduce acetaminophen absorption and show that oral administration of activated charcoal with sodium sulfate does not alter the inhibitory effect of activated charcoal on acetaminophen absorption or the bioavailability of the sulfate. A combination of activated charcoal and sodium sulfate may therefore be useful for the initial management of acetaminophen overdose.
Orally, an effective saline laxative. An isotonic (3.89%) solution of sodium sulfate decahydrate, administered intravenously, is used as an antihypercalcemic. /Sodium sulfate decahydrate/
VET: Horses: ... Sodium sulfate as a cathartic for plant intoxications (extra-label): Activated charcoal (AC) slurry dosage range of 1-5 g/kg (approx. 1 g of activated charcoal per 5 mL of water). Multi-dose activated charcoal is beneficial for a number of plants intoxications, including oleander. Administration of a cathartic mixed in the AC slurry helps to hasten elimination of contents from the gastrointestinal tract ... Sodium or magnesium sulfate can be administered at 250-500 mg/kg mixed in AC slurry ... There is little need to administer a cathartic if significant diarrhea is already present.
VET: Dogs/cats: Rarely used in small animals as a laxative, but can be used as a cathartic ... with or without activated charcoal to enhance toxin removal from the gut. Routine used is not recommended as sole treatment as there is a risk of volume depletion, hypotension, and electrolyte disturbances ...
VET: Ruminants: Sodium sulfate as a cathartic (extra-label): Cattle: 500-750 g /orally/ as a 6% solution via stomach tube. Note: When used in food animals, the Food Animal Residue Avoidance Databank (FARAD) states that this salt is rapidly excreted and not considered a residue of concern in animal tissues, therefore, a 24-hr preslaughter withdrawal interval would be sufficient.
The use of charcoal hemoperfusion in the management of tricyclic antidepressant overdose in a 37-yr-old woman following the ingestion of 30 tablets, each containing 4 mg of perphenazine and 25 mg of amitriptyline hydrochloride, is described. Results of drug screen test were positive for amitriptyline (I) in the gastric fluid, urine, and blood. Serum concentrations of I and nortriptyline (II) were 1363 and 178 mg/mL, respectively. The ECGs showed evidence of a heart rate of 138 beats/min, premature ventricular contractions, and supraventricular tachycardia. Therapy included IV physostigmine, lidocaine, dopamine, and sodium bicarbonate, and activated charcoal and sodium sulfate given via nasogastric tube. Because of multiple cardiovascular complications, charcoal hemoperfusion clearance was initiated, and carried out for 3 hr. Results showed that I clearance was 55 and decreased to 17 mL/min via hemoperfusion, while II clearance was 51 and decreased to 25 mL/min at the end of the procedure. The total amount of I and II removed by hemoperfusion was 5.5 mg, which was approximately 0.75% of the ingested dose.
Decontamination therapy with 15 mL of syrup of ipecac, 20 g of activated charcoal and 2.5 g of sodium sulfate, and chelation with 25 mg of IM dimercaprol (BAL; I) and 250 mg of oral D - penicillamine (penicillamine; II) were used to treat poisoning with 9-14 mg of arsenic trioxide (III) in a 16-month-old child. A total of 185 mg of I was administered during 18 hr. Oral II replaced I at a dose of 25 mg every 6 hr for 5 days. Early aggressive decontamination therapy and chelation with II resulted in the cessation of the III toxic manifestations and an uneventful recovery.

Pharmacology

Induces catharsis by the osmotic effects of the unabsorbed sulfate salts and polyethylene glycol (PEG) in the GI tract. Specifically, sulfate salts provide sulfate anions, which are poorly absorbed, and PEG, which is primarily unabsorbed, causes water to be retained in the GI tract resulting in watery diarrhea.
Sodium Sulfate Anhydrous is the anhydrous, sodium salt form of sulfuric acid. Sodium sulfate anhydrous disassociates in water to provide sodium ions and sulfate ions. Sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances. Sodium sulfate anhydrous is an electrolyte replenisher and is used in isosmotic solutions so that administration does not disturb normal electrolyte balance and does not lead to absorption or excretion of water and ions.

MeSH Pharmacological Classification

Cathartics

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD13 - Sodium sulfate
A - Alimentary tract and metabolism
A12 - Mineral supplements
A12C - Other mineral supplements
A12CA - Sodium
A12CA02 - Sodium sulfate

Mechanism of Action

MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water.

Pictograms

Irritant

Corrosive;Irritant

Impurities

Anhydrous: 98% minimum, 0.5% Na2SO3

Other CAS

13759-07-4
68081-98-1
68140-10-3
68412-82-8
7757-82-6

Associated Chemicals

Sulfate ion;14808-79-8

Wikipedia

Sodium sulfate

Drug Warnings

Sodium sulfate used in treatment of hypercalcemia may result in hypokalemia and hypernatremia. Thus, the progress of patients with cardiovascular disease should be watched closely when ... infusions are administered.

Biological Half Life

Serum sulfate: 8.5 hours

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> COLOUR_RETENTION_AGENT; -> JECFA Functional Classes
Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

In Texas, subterranean sulfate brines are pumped to the surface where the brines are first saturated with NaCl before they are cooled by mechanical refrigeration to form Glauber's salt. This salt is then separated from its mother liquor, melted, and dehydrated with mechanical vapor recompression evaporators. Processing at Searles Lake, California, is similar to that of Texas brines. Brine is cooled to 16 °C to remove borax crystals then cooled to 4 °C, which precipitates Glauber's salt. This salt is then separated from its mother liquor, melted in multi-effect vacuum crystallizers to form anhydrous sodium sulfate, and dried. Both processes produce crystals that are 99.3-99.7% pure.
The Mannheim process produces sodium sulfate by reaction of sodium chloride and sulfuric acid. This reaction takes place in a fluidized-bed reactor or a specially made furnace called a Mannheim furnace. This method was last used in the United States in the 1980s. In another process, SO2, O2, and H2O react with NaCl. This is called the Hargreaves process. Only a minor amount of sodium sulfate is made in the United States using the Hargreaves process, but both the Hargreaves and the Mannheim processes are used widely in the rest of the world.
It is prepared by the neutralization of sulfuric acid with sodium hydroxide.
(1) Purification of natural sodium sulfate from deposits and brines; (2) by-product of hydrochloric acid manufacture from salt and sulfuric acid ... (3) by-product of phenol phenol manufacture (caustic fusion process); (4) Hargreaves process.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Cyclic crude and intermediate manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Industrial gas manufacturing
Machinery manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Resale of chemicals
Rubber product manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Wood product manufacturing
Sulfuric acid sodium salt (1:2): ACTIVE
About half of all sodium sulfate produced is by a synthetic by-product of rayon, dichromate, phenol, or potash. Sodium sulfate made as a by-product is referred to as synthetic. Sodium sulfate made from mirabilite, thenardite, or naturally occurring brine is called natural sodium sulfate.
Common names have been given to sodium sulfate as a result of manufacturing methods. In rayon production, by-product sodium sulfate is separated from a slurry by filtration where a 7-10-cm cake forms over the filter media. Thus rayon cake was the term coined for this cake. Similarly, salt cake, chrome cake, phenol cake, and other sodium sulfate cakes were named.
Procedure used for /manufacturing acid/ dyes that level readily, exhaust quickly, & require strong acid... the bath (liquor) is formulated with water, sodium sulfate, & sulfuric acid

Analytic Laboratory Methods

Titration method for sodium sulfate in acid or basic dyes: official final action for color additives.
Quantitative Method for the Detection of Sodium Sulfate in Water: Flame Photometry: Concentrations greater than 1 mg/l (ppm) of sodium sulfate as sodium may be flame photometry. A minimum volume of 2 l of representative sample is collected in an appropriate container. A suitable volume of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve. Quantitative Method for the Detection of sodium sulfate in Soil: Flame Photometry: A variable range of concentrations of Sodium Sulfate as sodium in soil may be determined depending on the aliquot of extract atomized into a suitable flame photometer. A 5 g sample of 2 mm (sieve-size) soil, accurately weighted, is placed in a 50 ml narrow neck centrifuge tube. A 30 ml volume of 0.5 M magnesium acetate solution is added, the tube stoppered, and centrifuged for 5 minutes at 400 rev/s. The supernatant is decanted into a 100 ml volumetric flask. The extraction is repeated twice more and the extracts combined in the volumetric flask. The combined extracts are diluted to volume with 0.5 M magnesium acetate. A suitable aliquot of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Non Combustible Solids.
Keep well closed in a cool place. /Decahydrate/

Interactions

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces nephrotoxicity as its major toxicity in rats. Previous studies have shown that NDPS induces nephrotoxicity following oxidation of the succinimide ring to form N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and the hydrolysis product of NDHS, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). Our recent work found that sodium sulfate potentiated NDPS nephrotoxicity, suggesting that sulfate conjugation of NDPS metabolites might be a bioactivation step mediating NDPS nephrotoxicity. The purpose of this study was to determine if sodium sulfate also potentiated the nephrotoxicity of the two nephrotoxic metabolites of NDPS and further to see if sodium sulfate potentiated NDHS and 2-NDHSA nephrotoxicity to the same degree. Male Fischer 344 rats (4-16 rats/group) received an intraperitoneal (ip) injection of sodium sulfate (10 mg/kg) 20 min before a non-nephrotoxic dose (0.05 mmol/kg, ip) of NDHS or 2-NDHSA, or vehicle (12.5% dimethyl sulfoxide in sesame oil). Renal function was then monitored over 48 hr. Sodium sulfate pretreatment potentiated the renal effects of a non-nephrotoxic dose of NDHS and 2-NDHSA to induce nephrotoxicity. Nephrotoxicity was characterized by diuresis, increased proteinuria, elevated blood urea nitrogen (BUN) concentration, increased kidney weight and proximal tubular necrosis. Differences in the potentiation of NDHS and 2-NDHSA nephrotoxicity by sodium sulfate were also observed as NDHS nephrotoxicity was potentiated to a lesser degree than 2-NDHSA-induced nephrotoxicity. These results support the likelihood that one or more sulfate conjugate(s) of NDPS metabolites contribute to NDPS nephrotoxicity.
N-acetylcysteine (NAC) has been proposed to decrease the toxicity of acetaminophen (AA) via two mechanisms: by increasing cysteine availability for hepatic glutathione biosynthesis and by increasing inorganic sulfate levels, which would increase AA sulfation and elimination. Because administration of sodium sulfate also reportedly decreases AA-induced toxicity, we have investigated the role of inorganic sulfate in the antidotal properties of NAC. Simultaneous administration of NAC (4 mmol/kg) and AA (2.5 and 4 mmol/kg) to male mice prevented AA-induced lethality and hepatotoxicity whereas sodium sulfate(4 mmol/kg) did not. Neither NAC nor sodium sulfate produced significant changes in the half-life (44 min) or clearance (9.0 mL/min/kg) of AA (4.0 mmol/kg) from blood nor were the amounts of AA-sulfate, AA-cysteine or AA-mercapturate excreted in urine altered. Injection of either sodium sulfate or NAC increased serum sulfate concentration and prevented the depletion in serum sulfate produced by AA. Hepatic adenosine 3'-phosphate 5'-phosphosulfate concentrations were decreased 15 and 30 min after AA and injection of either sodium sulfate or NAC lessened this effect. The concentration of glutathione in liver was decreased markedly after AA. NAC attenuated this effect but sodium sulfate did not. Sodium sulfate did not decrease covalent binding of tritium derived from [(3)H]AA to liver protein whereas NAC decreased binding by 25%. These findings show that administration of sodium sulfate increases serum sulfate concentration and hepatic adenosine 3'-phosphate 5'-phosphosulfate levels but does not protect against acetaminophen-induced hepatotoxicity in mice.
Activated charcoal is an effective inhibitor of acetaminophen absorption while sodium sulfate can prevent the depletion of endogenous inorganic sulfate associated with the formation of acetaminophen sulfate. Administration of activated charcoal plus sodium sulfate soon after acetaminophen overdose may reduce acetaminophen absorption and facilitate the elimination of absorbed acetaminophen by providing sufficient sulfate ion for rapid sulfation of the drug. This investigation was designed to determine if sodium sulfate modifies the inhibitory effect of activated charcoal on acetaminophen absorption or if activated charcoal affects the absorption of sodium sulfate. Eight normal adults received, on separate occasions, 1 g acetaminophen, 1 g acetaminophen and 18 g sodium sulfate (decahydrate), 1 g acetaminophen with 10 g activated charcoal and 1 g acetaminophen, with 10 g activated charcoal and 18 g sodium sulfate, in random order. Urine was collected for 48 hours and assayed for acetaminophen and its major metabolites and for inorganic sulfate. The results confirm that activated charcoal can reduce acetaminophen absorption and show that oral administration of activated charcoal with sodium sulfate does not alter the inhibitory effect of activated charcoal on acetaminophen absorption or the bioavailability of the sulfate. A combination of activated charcoal and sodium sulfate may therefore be useful for the initial management of acetaminophen overdose.
The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces acute polyuric renal failure in rats. Results of previous studies have suggested that NDPS may induce nephrotoxicity via conjugates of NDPS metabolites. Thus, the purpose of this study was to examine if administered sodium sulfate could alter NDPS nephrotoxicity. Male Fischer 344 rats (four rats per group) were administered a single intraperitoneal (i.p.) injection of sodium sulfate (0.035, 0.07, 0.35 or 3.5 mmol/kg) or sodium chloride (7.0 mmol/kg) 20 min before NDPS (0.2, 0.4 or 0.8 mmol/kg) or NDPS vehicle (sesame oil, 2.5 mL/kg) and renal function monitored at 24 and 48 hr. High dose sodium sulfate (3.5 mmol/kg) markedly attenuated NDPS nephrotoxicity, while sodium chloride had no effect on NDPS-induced renal effects. NDPS nephrotoxicity was also attenuated by a pretreatment dose of 0.35 mmol/kg sodium sulfate, while 0.07 mmol/kg sodium sulfate pretreatment potentiated NDPS 0.2 mmol/kg to produce nephrotoxicity without markedly attenuating NDPS 0.4 mmol/kg to induce renal effects. A dose of 0.035 mmol/kg sodium sulfate did not potentiate NDPS 0.2 mmol/kg to induce nephrotoxicity. These results suggest that sulfate conjugates of NDPS metabolites might contribute to NDPS nephrotoxicity.
Two experiments were conducted to investigate the effects of sodium sulfate water and the efficacy of nonnutritive feed additives in nursery pig diets. In Exp. 1, 320 barrows (5.4 +/- 0.1 kg BW and 21 d of age) were allotted to 1 of 8 treatments for 24 d in a 2 x 4 factorial with 2 levels of sodium sulfate water (control or 3,000 mg sodium sulfate/L added), and 4 dietary zeolite (clinoptilolite) levels (0, 0.25, 0.50, or 1%). Fecal samples were collected on d 5, 9, 16, and 23; visually scored for consistency (1 = firm and 5 = watery); and analyzed for DM. No interactions of sodium sulfate x zeolite were observed for any response criteria. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Flohr JR, Tokach MD, Dritz SS, DeRouchey JM, Goodband RD, Nelssen JL. The effects of sodium sulfate in the water of nursery pigs and the efficacy of nonnutritive feed additives to mitigate those effects. J Anim Sci. 2014 Aug;92(8):3624-35. doi: 10.2527/jas.2013-7436. Epub 2014 Jun 30. PMID: 24981569.

2. Yang H, Wang N, Pang SF, Zheng CM, Zhang YH. Chemical reaction between sodium pyruvate and ammonium sulfate in aerosol particles and resultant sodium sulfate efflorescence. Chemosphere. 2019 Jan;215:554-562. doi: 10.1016/j.chemosphere.2018.10.062. Epub 2018 Oct 10. PMID: 30342400.

3. Mera R, Torres E, Abalde J. Effects of sodium sulfate on the freshwater microalga Chlamydomonas moewusii: implications for the optimization of algal culture media. J Phycol. 2016 Feb;52(1):75-88. doi: 10.1111/jpy.12367. Epub 2016 Jan 11. PMID: 26987090.

4. Pica A, Graziano G. On the Effect of Sodium Chloride and Sodium Sulfate on Cold Denaturation. PLoS One. 2015 Jul 21;10(7):e0133550. doi: 10.1371/journal.pone.0133550. PMID: 26197394; PMCID: PMC4511003.

5. Wang N, Dorman RA, Ingersoll CG, Hardesty DK, Brumbaugh WG, Hammer EJ, Bauer CR, Mount DR. Acute and chronic toxicity of sodium sulfate to four freshwater organisms in water-only exposures. Environ Toxicol Chem. 2016 Jan;35(1):115-27. doi: 10.1002/etc.3148. Epub 2015 Dec 15. PMID: 26139383.

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